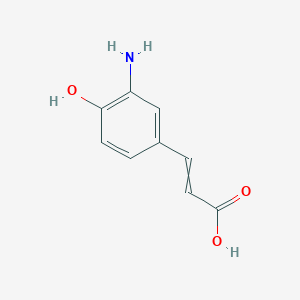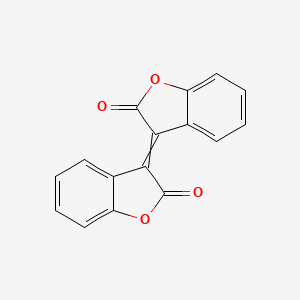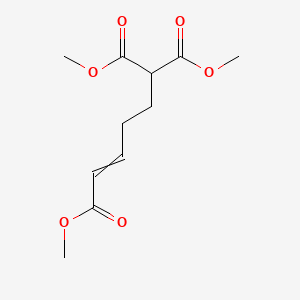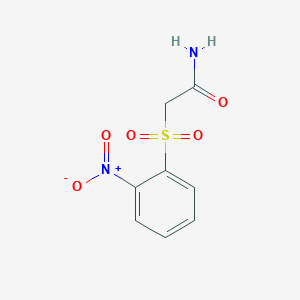
3-(3-Amino-4-hydroxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-4-hydroxyphenyl)prop-2-enoic acid is an organic compound with a molecular structure that includes an amino group, a hydroxy group, and a phenyl ring attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-hydroxyphenyl)prop-2-enoic acid typically involves the reaction of 3-nitro-4-hydroxycinnamic acid with reducing agents to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-hydroxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the propenoic acid moiety can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents such as thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: Formation of 3-(3-oxo-4-hydroxyphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(3-amino-4-hydroxyphenyl)propanoic acid.
Substitution: Formation of 3-(3-halogen-4-hydroxyphenyl)prop-2-enoic acid.
Scientific Research Applications
3-(3-Amino-4-hydroxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Similar structure but with a methoxy group instead of an amino group.
3-(4-Hydroxyphenyl)prop-2-enoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
3-(3-Hydroxyphenyl)prop-2-enoic acid: Similar structure but without the amino group, affecting its biological activity.
Uniqueness
3-(3-Amino-4-hydroxyphenyl)prop-2-enoic acid is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Properties
| 90717-70-7 | |
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-(3-amino-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9NO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,10H2,(H,12,13) |
InChI Key |
YFSWWWWRYQAWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)



![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
